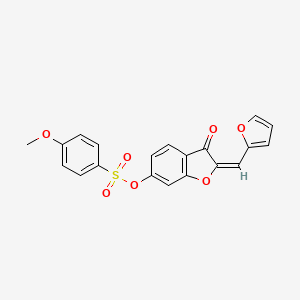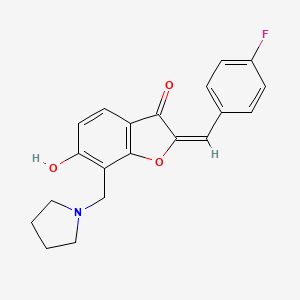![molecular formula C16H19ClN2O2 B13374724 N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B13374724.png)
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a benzyl group substituted with chlorine and ethoxy groups, and a pyridinyloxyethylamine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzyl intermediate: Starting with 3-chloro-4-ethoxybenzyl chloride, which can be synthesized from 3-chloro-4-ethoxybenzyl alcohol through chlorination.
Coupling with pyridinyloxyethylamine: The benzyl chloride intermediate can then be reacted with 2-(2-pyridinyloxy)ethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine may undergo various chemical reactions, including:
Oxidation: The ethoxy group could be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The chlorine atom on the benzyl ring could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group could yield 3-chloro-4-formylbenzyl-N-[2-(2-pyridinyloxy)ethyl]amine.
科学研究应用
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action would depend on the specific application of the compound. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the 3-chloro-4-ethoxybenzyl and 2-(2-pyridinyloxy)ethylamine moieties may confer specific chemical and biological properties that are not present in similar compounds. This could include differences in reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C16H19ClN2O2 |
|---|---|
分子量 |
306.79 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-20-15-7-6-13(11-14(15)17)12-18-9-10-21-16-5-3-4-8-19-16/h3-8,11,18H,2,9-10,12H2,1H3 |
InChI 键 |
GKWUOSHJIIQHMM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether](/img/structure/B13374644.png)

![N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13374666.png)
![4-Amino-1-[(4'-fluoro[1,1'-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine](/img/structure/B13374669.png)

![3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-2-oxotetrahydrothiophene](/img/structure/B13374678.png)

![tert-butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374701.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374709.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374749.png)

![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
